5-Cyclopropoxy-N-methylpyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methylpyridin-3-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method starts with 5-bromo-2-methylpyridin-3-amine, which is reacted with cyclopropylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
5-Cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-methylpyridin-4-amine: Similar in structure but with a different substitution pattern on the pyridine ring.
5-Bromo-2-methylpyridin-3-amine: Used as a starting material in the synthesis of 5-Cyclopropoxy-N-methylpyridin-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c1-10-7-4-9(6-11-5-7)12-8-2-3-8/h4-6,8,10H,2-3H2,1H3 |
InChI Key |
VWALJSKMWRDUBY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CN=C1)OC2CC2 |
Origin of Product |
United States |
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